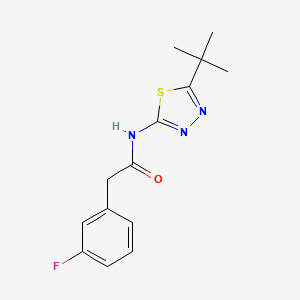

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (TBTA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBTA is a synthetic compound that belongs to the class of thiadiazoles and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview

“N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide,” often referred to as TBF, is a compound with intriguing properties. Its structure combines a thiadiazole ring, a tert-butyl group, and a fluorophenyl moiety. Let’s explore its applications:

Unique Applications

- Anticancer Agents:

- TBF derivatives have shown promising anticancer activity. Researchers have synthesized analogs by modifying the substituents on the thiadiazole ring or fluorophenyl group. These compounds exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .

- TBF derivatives have been investigated for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

- Some TBF derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers are exploring their mechanism of action and potential applications in combating antibiotic-resistant strains .

Organic Synthesis and Catalysis

Overview

The tert-butyl group in TBF plays a crucial role in its reactivity. Let’s explore its applications in organic synthesis:

Unique Applications

- Steric Effects in Reactions:

- The bulky tert-butyl group influences reaction outcomes. It can hinder or enhance specific reactions, leading to selective product formation. Chemists use this property strategically in designing synthetic routes .

- The tert-butyl group serves as a protecting group for sensitive functional groups during multi-step syntheses. It shields reactive sites, allowing specific transformations without affecting other parts of the molecule .

Environmental Chemistry

Overview

TBF’s unique reactivity extends to environmental applications:

Unique Applications

- Biodegradation Studies:

- Researchers study the fate of TBF in the environment. Its degradation pathways provide insights into its persistence and potential impact on ecosystems. Understanding its biodegradation helps assess environmental risks .

- The tert-butyl group’s reactivity has implications in biocatalytic processes. Enzymes can recognize and transform TBF derivatives, making them valuable tools for green chemistry and bioremediation .

properties

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSSMDFQFGSHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)

![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)

![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)

![ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate](/img/structure/B2804599.png)